molecular formula C11H18FNO4 B1407722 Methyl (R)-1-Boc-3-fluoropyrrolidine-3-carboxylate CAS No. 1438852-70-0

Methyl (R)-1-Boc-3-fluoropyrrolidine-3-carboxylate

Cat. No. B1407722
M. Wt: 247.26 g/mol
InChI Key: WJXDMHSZPKIZKP-LLVKDONJSA-N
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Description

“Methyl ®-1-Boc-3-fluoropyrrolidine-3-carboxylate” likely contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The “Boc” in the name suggests the presence of a tert-butoxycarbonyl protective group, which is commonly used in organic synthesis to protect amines . The “methyl” and “carboxylate” groups are common in organic compounds .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrolidine ring, possibly through a cyclization reaction . The Boc group could be introduced using Boc anhydride or Boc2O in the presence of a base . The fluorine atom might be introduced using a suitable fluorinating agent .


Molecular Structure Analysis

The molecular structure would be determined by techniques such as X-ray crystallography or NMR spectroscopy . The presence of the fluorine atom might be confirmed using 19F NMR .


Chemical Reactions Analysis

The reactivity of this compound would depend on the presence of the functional groups. The Boc group could be removed under acidic conditions to reveal the amine . The carboxylate group might participate in reactions with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties such as solubility, melting point, boiling point, etc., could be determined using various analytical techniques .

Scientific Research Applications

Stereochemistry and Synthesis

  • Methyl (R)-1-Boc-3-fluoropyrrolidine-3-carboxylate is used in determining the absolute configuration of enantiomers in chemical synthesis. Procopiou et al. (2016) demonstrated this by resolving racemic N-CBZ-3-fluoropyrrolidine-3-methanol and confirming its stereochemistry through chemical synthesis involving Boc group exchange and subsequent reactions (Procopiou et al., 2016).

Applications in Medicinal Chemistry

  • This compound serves as a building block in medicinal chemistry, particularly in synthesizing fluorinated pharmaceutical compounds. Verniest et al. (2010) described an efficient synthesis method for fluorinated azaheterocycles, highlighting their importance in pharmaceutical applications (Verniest et al., 2010).

Fluorinated Heterocyclic Amino Acid Synthesis

  • The compound plays a crucial role in the synthesis of new cyclic fluorinated beta-amino acids, which are highly valuable in medicinal chemistry. Van Hende et al. (2009) successfully synthesized 1-Boc-3-fluoroazetidine-3-carboxylic acid, a fluorinated heterocyclic amino acid, using a pathway that includes the bromofluorination of specific amines and subsequent oxidation and protection group changes (Van Hende et al., 2009).

Synthesis of Dipeptide Mimics

  • The compound is utilized in the synthesis of rigid dipeptide mimics. Rao et al. (2007) synthesized enantiopure C6-functionalized pyrrolizidinone amino acids, demonstrating its application in creating constrained dipeptide surrogates for exploring peptide conformation-activity relationships (Rao et al., 2007).

Use in Enantioselective Synthesis

  • It is involved in the enantioselective synthesis of various compounds. For instance, Dietrich and Lubell (2003) employed the compound in synthesizing enantiopure pyrrolizidinone amino acid, which serves as a rigid dipeptide surrogate, facilitating its application in biologically active peptide research (Dietrich & Lubell, 2003).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. It’s always important to refer to the Safety Data Sheet (SDS) for detailed information .

Future Directions

The future directions would depend on the current applications of this compound. If it’s a drug or a drug intermediate, future research might focus on improving its synthesis, studying its mechanism of action, or finding new therapeutic applications .

properties

IUPAC Name

1-O-tert-butyl 3-O-methyl (3R)-3-fluoropyrrolidine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18FNO4/c1-10(2,3)17-9(15)13-6-5-11(12,7-13)8(14)16-4/h5-7H2,1-4H3/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJXDMHSZPKIZKP-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(C(=O)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@](C1)(C(=O)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (R)-1-Boc-3-fluoropyrrolidine-3-carboxylate

Synthesis routes and methods

Procedure details

n-Butyl lithium (2.5M/Hexanes, 3.83 ml; 9.575 mmol) added dropwise to solution of diisopropylamine (1.36 ml; 9.62 mmol) at −78° C. Solution was allowed warm to room temperature and stirred for 30 minutes, then cooled to −78° C. A solution of Pyrrolidine-1,3-dicarboxylic acid 1-tert-butyl ester 3-methyl ester (2 g, 8.72 mmol) in THF (10 ml) was added dropwise, warmed to −40° C. for 1 hour, then cooled to −70° C.A solution of N-fluorobenzene-sulfonimide (3.02 g, 9.57 mmol) in THF (15 ml) was added dropwise, stirred at −78° C. for 1 hour, then stirred at room temperature overnight. Precipitated solid was filtered, washed with EtOAc (2×150 ml). Organic layer was washed with 1N HCl (30 ml), brine (100 ml), dried (MgSO4), filtered and solvent evaporated. The residue was chromatographed on silica gel eluting with 10% v/v EtOAc/hexanes yielding product as colorless oil (1.38 g: 64% yield). MS (ESMS, MH 249).
Quantity
3.83 mL
Type
reactant
Reaction Step One
Quantity
1.36 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
3.02 g
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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